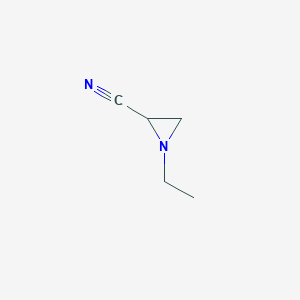

1-Ethylaziridine-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

35197-08-1 |

|---|---|

Molecular Formula |

C5H8N2 |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

1-ethylaziridine-2-carbonitrile |

InChI |

InChI=1S/C5H8N2/c1-2-7-4-5(7)3-6/h5H,2,4H2,1H3 |

InChI Key |

XLQPNZJVYYCSOT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethylaziridine 2 Carbonitrile and Its Derivatives

Classical and Cyclization-Based Syntheses

Classical methods for the synthesis of the aziridine (B145994) ring often rely on intramolecular cyclization reactions of appropriately functionalized acyclic precursors. These strategies are foundational in organic synthesis and continue to be relevant.

Cyclization of Amino Alcohols and Nitrile Precursors

One of the most established routes to aziridines involves the cyclization of β-amino alcohols. organic-chemistry.orgnih.gov In the context of 1-ethylaziridine-2-carbonitrile, this would involve a precursor such as a 3-(ethylamino)-2-hydroxy-propionitrile. The hydroxyl group is not a good leaving group, so it must first be activated. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution, where the amino group displaces the leaving group to form the three-membered aziridine ring. The choice of base and solvent is crucial for optimizing the yield. For instance, less hindered amino alcohols can be cyclized effectively using potassium hydroxide (B78521) in a water/dichloromethane system, while more substituted precursors may give better yields with potassium carbonate in acetonitrile. organic-chemistry.org

A related approach, known as the Wenker synthesis, involves the conversion of amino alcohols to their corresponding sulfuric acid esters, followed by cyclization with a base like sodium hydroxide. organic-chemistry.org This method can be advantageous for unstable amino alcohols. organic-chemistry.org

A general representation of this cyclization is shown below:

Figure 1: General scheme for the cyclization of an amino alcohol precursor to an aziridine.

Intramolecular Nucleophilic Substitution Approaches

Intramolecular nucleophilic substitution is a fundamental bond-forming strategy that underpins many aziridine syntheses. chemguide.co.ukyoutube.com This approach is not limited to amino alcohol precursors but can be extended to other systems where a nucleophilic nitrogen atom can displace a leaving group positioned on a vicinal carbon. The efficiency of the cyclization depends on several factors, including the nature of the leaving group, the substitution pattern of the acyclic precursor, and the reaction conditions.

The general principle involves an acyclic molecule containing both a nucleophilic amine and an electrophilic carbon center bearing a suitable leaving group. Upon activation, typically with a base to deprotonate the amine and enhance its nucleophilicity, the nitrogen attacks the electrophilic carbon, leading to the formation of the aziridine ring and the expulsion of the leaving group.

Cyclization of Halogenated Amine Intermediates

A direct and effective method for the synthesis of aziridine-2-carbonitriles involves the base-induced cyclization of α-halogeno-β-aminopropionitriles. researchgate.net This method proceeds via deprotonation of the amino group, which then acts as a nucleophile, attacking the adjacent carbon bearing the halogen and displacing the halide to form the aziridine ring.

The reaction is typically carried out using an alkali or alkaline earth metal hydroxide in a mixture of an organic solvent and water. The conditions are generally mild, with temperatures ranging from 0 to 100°C. The choice of the halogen atom can influence the reaction rate, with the ease of displacement generally following the order I > Br > Cl.

For the synthesis of this compound, a suitable precursor would be a 3-(ethylamino)-2-halopropionitrile. The reaction is initiated by a base, which deprotonates the secondary amine, increasing its nucleophilicity and facilitating the intramolecular cyclization.

Modern Aziridination Reactions

In addition to classical cyclization methods, modern synthetic chemistry has seen the development of powerful aziridination reactions that allow for the direct conversion of alkenes into aziridines. These methods often employ metal catalysts or organocatalysts to achieve high efficiency and stereoselectivity.

Metal-Catalyzed Asymmetric Aziridination Processes

Metal-catalyzed reactions represent a significant advancement in aziridine synthesis, offering routes to enantiomerically enriched products. nih.gov Various transition metals, including copper, rhodium, and iron, have been shown to catalyze the transfer of a nitrene group from a suitable source to an alkene. organic-chemistry.orgnih.gov

For instance, rhodium(II) complexes can catalyze the stereospecific transfer of an N-aryl nitrene from an iminoiodinane to an olefin. Similarly, cobalt(II)-based metalloradical catalysis can be employed with precursors like carbonyl azides to prepare chiral N-carbonyl aziridines with excellent enantioselectivity. Copper-promoted intramolecular C-H oxidative amination reactions have also been developed for the synthesis of aziridine derivatives. organic-chemistry.org

A significant challenge in this area is the development of catalysts that are effective for a broad range of substrates and nitrene precursors while maintaining high stereocontrol. nih.gov While catalysts have been developed that produce single enantiomers, they are often limited to specific alkenes, such as styrene (B11656) derivatives. nih.gov

The table below summarizes some metal catalysts used in aziridination reactions:

| Metal Catalyst System | Alkene Substrate | Nitrene Source | Key Features |

| Iron(II) tetra-NHC complex | Aliphatic alkenes | Aryl azides | Stereospecific, though with low enantiomeric excess in some cases. nih.gov |

| Copper hydride with chiral ligand | Allylic hydroxylamine (B1172632) esters | - | Intramolecular hydroamination with high regio- and enantiocontrol. organic-chemistry.org |

| Rhodium(II) complexes | Olefins | Iminoiodinanes | Stereospecific N-aryl nitrene transfer. |

| Cobalt(II) metalloradical | Alkenes | Carbonyl azides | Excellent enantioselectivity for chiral N-carbonyl aziridines. |

| Yb(OTf)₃-CuI relay system | Electron-deficient vinylarenes | Primary alkyl amines | Catalyzes aziridination with unprotected primary alkyl amines. organic-chemistry.org |

Organocatalytic Pathways for Aziridine Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. mdpi.comnih.gov In the context of aziridination, organocatalysts can activate the reactants and control the stereochemical outcome of the reaction.

One approach involves the use of chiral Brønsted acids to catalyze the reaction of imines with diazo compounds. organic-chemistry.org For example, a chiral phosphoric acid can catalyze the reaction of N-Boc-imines with diazoacetamides to afford aziridines with excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org Another strategy employs tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to catalyze the reaction of imines with phenacyl bromides, yielding highly functionalized aziridines. organic-chemistry.org

The development of organocatalytic aziridination reactions is an active area of research, with the goal of creating highly efficient and selective methods that avoid the use of potentially toxic and expensive metals.

The table below provides examples of organocatalytic systems for aziridine synthesis:

| Organocatalyst | Reactants | Key Features |

| Chiral Phosphoric Acid | N-Boc-imines and diazoacetamides | Excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Imines and phenacyl bromides | High yields and stereoselectivities in a one-pot process. organic-chemistry.org |

| Montmorillonite K-10 | Imines and ethyl diazoacetate | Solid acid catalyst, exclusive cis-diastereoselectivity. organic-chemistry.org |

| Chiral Brønsted Acid | Schiff bases and diazo compounds | Mild conditions, slow decomposition of diazo compound. organic-chemistry.org |

Nitrene-Based Aziridination Strategies (e.g., Evans Aziridination)

The direct addition of a nitrene or nitrenoid species across an alkene double bond is a powerful and atom-economical method for constructing the aziridine ring. core.ac.uknih.gov This "C2+N1" approach has been refined through the development of various catalytic systems that control stereoselectivity. nih.govresearchgate.net For the synthesis of chiral aziridines like the enantiomers of this compound, asymmetric catalysis is essential.

One prominent example is the Evans Aziridination, which traditionally utilizes a copper catalyst coordinated with a bis(oxazoline) (BOX) ligand. researchgate.net This system facilitates the enantioselective transfer of a nitrene from a source like a sulfonyl- or aryl-substituted iminoiodinane (PhI=NNs) to an olefin. While originally developed for N-sulfonyl aziridines, the principles can be adapted.

Rhodium-catalyzed aziridination has also emerged as a robust method. Planar chiral rhodium(III) indenyl catalysts have shown remarkable efficiency in the enantioselective aziridination of unactivated terminal alkenes. nih.govacs.org These reactions often exhibit broad functional group tolerance and can proceed under mild conditions, making them suitable for complex molecule synthesis. researchgate.netacs.org Another approach involves photocatalysis, where an organic dye photosensitizer can activate a nitrene source, such as a sulfonyl azide, to generate a triplet nitrene that reacts with the alkene. nih.govnih.govrsc.org

The general scheme for these reactions involves the reaction of an alkene, such as ethylideneacetonitrile (the precursor to the carbon backbone of this compound), with a nitrene source in the presence of a metal catalyst.

Table 1: Overview of Catalytic Systems for Nitrene-Based Aziridination

| Catalytic System | Typical Nitrene Source | Key Feature | Relevant Findings |

|---|---|---|---|

| Copper-BOX (Evans) | Iminoiodinanes (e.g., PhI=NTs) | High enantioselectivity for N-sulfonyl aziridines. researchgate.net | Provides a foundational method for asymmetric nitrene transfer. |

| Cobalt-Porphyrin | Fluoroaryl or Phosphoryl Azides | Effective for N-aryl and N-phosphoryl aziridines; operates under neutral, non-oxidative conditions. nih.govnih.gov | High yields and excellent enantioselectivities have been achieved with a range of aromatic olefins. nih.gov |

| Rhodium-Indenyl | Dioxazolones | High enantioselectivity for unactivated alkenes; stepwise mechanism via a four-membered metallacycle. nih.govacs.org | The catalyst can induce high levels of enantioselectivity, making it a versatile platform. acs.org |

Carbene-Based Aziridination (e.g., Wulff's AZ Reaction)

An alternative to nitrene addition to alkenes is the addition of a carbene or carbenoid to an imine's C=N double bond. nih.govresearchgate.net This strategy is particularly well-suited for synthesizing aziridine-2-carboxylates and related derivatives. The Wulff's AZ reaction is a cornerstone of this approach, providing catalytic asymmetric access to these structures. nih.govmsu.edu

The reaction typically involves the condensation of an imine with a diazo compound, most commonly ethyl diazoacetate (EDA), in the presence of a chiral Brønsted acid catalyst. msu.edumsu.edu The catalysts are often self-assembled from triphenyl borate (B1201080) and chiral binaphthol-derived ligands such as VANOL or VAPOL. msu.edunih.gov This methodology is highly effective for producing cis-3-substituted aziridine-2-carboxylates with excellent enantioselectivity and diastereoselectivity. msu.edu

For the specific synthesis of this compound, the analogous reaction would involve an N-ethyl imine and a diazoacetonitrile. The Wulff AZ reaction has been shown to be general for a wide range of imines derived from various aldehydes, and the catalyst loading can often be kept low. msu.edumsu.edu

Table 2: Key Features of Wulff's AZ Reaction for Aziridine Synthesis

| Component | Description | Significance |

|---|---|---|

| Imine | Substrate bearing the N-substituent (e.g., N-ethyl). | The structure of the imine influences reaction rate and selectivity. msu.edu |

| Carbene Source | Typically a stabilized diazo compound (e.g., ethyl diazoacetate). | The choice of diazo compound determines the substituent at the C2 position of the aziridine. msu.edu |

| Catalyst | Chiral borate catalysts derived from VANOL or VAPOL ligands. | Controls the stereochemical outcome, leading to high enantiomeric and diastereomeric excesses. nih.gov |

Recent advancements have also focused on the synthesis of more complex trisubstituted aziridines using this methodology by reacting N-Boc imines with α-substituted diazo esters. msu.edu

Sulfur Ylide-Mediated Aziridination

The reaction between sulfur ylides and imines provides a classic and effective route to aziridines, often referred to as an aza-Corey-Chaykovsky reaction. nih.gov This method has been significantly advanced through the development of asymmetric variants using chiral sulfides. nih.govacs.org

In this strategy, a chiral sulfide (B99878) is converted into a sulfonium (B1226848) salt, which is then deprotonated by a base to form a chiral sulfur ylide. This ylide reacts with an imine to form a betaine (B1666868) intermediate, which subsequently undergoes ring closure to yield the aziridine and regenerate the chiral sulfide. nih.govacs.org The stereochemical outcome is determined during the betaine-forming step. nih.gov

A range of N-protected imines, such as N-sulfonyl or N-phosphinoyl imines, are suitable substrates, affording the corresponding aziridines with high enantioselectivity and good diastereoselectivity. nih.govnih.govresearchgate.net The use of readily available and inexpensive chiral sulfides derived from natural products like limonene (B3431351) has made this method highly practical. nih.govacs.org Mechanistic studies have been crucial in rationalizing the observed selectivities, allowing for confident application in synthesis. nih.gov Betaine formation is typically non-reversible with semi-stabilized ylides, meaning the diastereoselectivity is set in this initial addition step. nih.gov

Table 3: Asymmetric Sulfur Ylide-Mediated Aziridination of Imines

| Feature | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Chiral sulfides, such as isothiocineole, are used to generate the reactive ylide. | nih.govacs.org |

| Substrate Scope | Effective for a wide range of N-protected imines (e.g., N-sulfonyl, N-diphenylphosphinoyl). | nih.govnih.gov |

| Selectivity | Excellent enantioselectivities and good to excellent diastereoselectivities are typically observed. | acs.org |

| Mechanism | Proceeds via a betaine intermediate, with stereochemistry determined in the irreversible addition step for semi-stabilized ylides. | nih.govresearchgate.net |

Convergent Synthetic Routes via Nucleophilic Addition to Azirine Intermediates

2H-Azirines are highly strained, three-membered unsaturated heterocycles that serve as versatile building blocks in organic synthesis. researchgate.netresearchgate.net Their electrophilic C=N bond is susceptible to attack by a wide variety of nucleophiles, providing a convergent pathway to functionalized aziridines. researchgate.netcapes.gov.br

The synthesis of this compound via this route would involve the preparation of a 2-substituted-2H-azirine-3-carbonitrile intermediate. This intermediate could then react with an ethyl nucleophile (e.g., from an organometallic reagent) or, more commonly, an N-ethylated azirine could react with a cyanide nucleophile. However, the more established route involves the addition of nucleophiles to the C=N bond of pre-formed azirines. capes.gov.br

For instance, methyl 2-aryl-2H-azirine-3-carboxylates have been shown to react with various nucleophiles, including thiols and amines. capes.gov.br The initial step is the nucleophilic addition to the C=N bond, leading to the formation of a stable aziridine product. researchgate.netcapes.gov.br This approach allows for the late-stage introduction of one of the substituents on the aziridine ring, offering synthetic flexibility. The synthesis of the 2H-azirine precursors themselves can be achieved through methods like the thermal or photochemical decomposition of vinyl azides or the rearrangement of isoxazoles. researchgate.netorganic-chemistry.org

Chemoenzymatic and Biocatalytic Approaches to Enantiopure Aziridine-2-carbonitrile (B1606757) Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of green and highly selective biocatalytic methods. nih.gov Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them ideal for the synthesis of chiral building blocks like enantiopure aziridines. researchgate.net

Several enzymatic strategies can be envisioned for accessing chiral aziridine-2-carbonitrile analogues:

Kinetic Resolution: Racemic aziridine esters can be resolved using lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. clockss.org

Asymmetric Synthesis: Enzymes such as monoamine oxidases (MAO), transaminases (TAs), and imine reductases (IREDs) are powerful tools for the asymmetric synthesis of chiral amines. researchgate.net A chemoenzymatic route could involve the enzymatic reduction of a prochiral imine or the amination of a ketone to generate a chiral amine, which is then converted into the aziridine. For example, engineered MAO variants have been used in deracemization processes to produce a wide range of enantiopure primary, secondary, and tertiary amines. researchgate.net

Enzymatic Reduction: Carbonyl reductases can asymmetrically reduce keto-functionalized precursors to provide chiral alcohols, which can then be converted to aziridines. nih.gov This approach combines chemical catalysis with enzyme catalysis for the selective production of valuable chiral compounds. nih.gov

These biocatalytic systems are increasingly being adopted in industrial processes due to their efficiency, sustainability, and ability to generate products with very high enantiomeric excess. nih.gov

Strategic Derivatization and Functionalization of this compound

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities without necessarily opening the strained aziridine ring, provided the conditions are carefully chosen. chemistrysteps.com The electrophilic carbon of the nitrile is susceptible to nucleophilic attack, similar to a carbonyl group. libretexts.org

Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1-ethylaziridine-2-carboxylic acid) or carboxylate salt, respectively. The reaction proceeds through an intermediate amide. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This would convert the nitrile group into an aminomethyl group. Milder reducing agents can sometimes be used to obtain an aldehyde, though this is often challenging.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile's carbon-nitrogen triple bond to form an imine anion intermediate. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgyoutube.com For example, reacting this compound with a methyl Grignard reagent would produce 2-acetyl-1-ethylaziridine after workup.

Table 4: Summary of Nitrile Group Transformations

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse range of chiral nitrogen-containing molecules.

Selective Modifications of the Aziridine Nitrogen Atom

The nitrogen atom of the aziridine ring in this compound is a key site for synthetic modifications, influencing the ring's stability and reactivity. Selective functionalization of this nitrogen allows for the introduction of a variety of substituents, which can modulate the electronic properties of the molecule and serve as a handle for further transformations. The primary methods for such modifications involve N-alkylation and N-acylation, transforming the tertiary amine of the this compound into a quaternary aziridinium (B1262131) salt or an N-acylaziridine derivative, respectively.

The reactivity of the aziridine nitrogen is influenced by its substitution. In N-alkylated aziridines, the nitrogen lone pair remains available, rendering the nitrogen atom nucleophilic. However, introducing electron-withdrawing groups, such as acyl or sulfonyl groups, decreases the nucleophilicity of the nitrogen and activates the aziridine ring towards nucleophilic ring-opening. clockss.org

N-Alkylation and N-Acylation Reactions

Further N-alkylation of this compound with alkyl halides can lead to the formation of quaternary aziridinium salts. These salts are highly reactive intermediates due to the increased ring strain and the positive charge on the nitrogen atom, making them susceptible to ring-opening by nucleophiles. This strategy is a common method for activating otherwise less reactive N-alkyl aziridines. clockss.org

N-acylation of aziridines is a well-established method for introducing a carbonyl group onto the nitrogen atom. This can be achieved by reacting the aziridine with acyl chlorides or carboxylic acids in the presence of a coupling agent. The resulting N-acylaziridines are important intermediates in organic synthesis. The electron-withdrawing nature of the acyl group activates the aziridine ring, facilitating ring-opening reactions. clockss.org

The table below summarizes various reagents and typical conditions for the N-functionalization of aziridines, which are applicable to derivatives like this compound.

| Modification Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Typically performed in a polar aprotic solvent. | Quaternary Aziridinium Salt |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Often in the presence of a non-nucleophilic base to scavenge HCl. | N-Acylaziridinium Intermediate |

| N-Acylation | Carboxylic Acid / Coupling Agent (e.g., DCC) | Anhydrous conditions in a suitable organic solvent. | N-Acylaziridine |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | In the presence of a base like pyridine (B92270) or triethylamine. | N-Sulfonylaziridine |

This table presents generalized reaction conditions for the modification of N-alkyl aziridines based on established chemical principles.

Reactivity of the Modified Aziridine Ring

The nature of the substituent on the nitrogen atom dictates the subsequent reactivity of the aziridine ring. For instance, N-acyl and N-sulfonyl aziridines are significantly more electrophilic than their N-alkyl counterparts. clockss.org This enhanced electrophilicity makes the ring carbons more susceptible to attack by nucleophiles, leading to regioselective ring-opening reactions. The presence of the electron-withdrawing nitrile group at the C2 position further influences this reactivity, generally directing nucleophilic attack to the C3 position. clockss.org

Research into the functionalization of 2-alkyl aziridines has shown that catalyst-controlled activation can lead to unconventional, branched-selective couplings, overriding the inherent regioselectivity of the substrate. nih.govresearchgate.net While specific studies on this compound are limited, these findings suggest that transition metal catalysis could provide novel pathways for the selective functionalization of this molecule, both at the nitrogen and within the ring.

Furthermore, the generation of N-aziridinyl radicals from N-pyridinium aziridines has been introduced as a method for transferring the intact aziridine group to other molecules, highlighting an advanced strategy for modifying the nitrogen's role in the molecule's reactivity. nih.govresearchgate.net

Mechanistic Investigations and Reactivity Profiles of 1 Ethylaziridine 2 Carbonitrile

Aziridine (B145994) Ring Reactivity

The reactivity of the aziridine ring in 1-ethylaziridine-2-carbonitrile is largely dictated by the significant ring strain, estimated to be around 26-27 kcal/mol. clockss.org This strain makes the ring susceptible to opening by various reagents. The presence of an ethyl group on the nitrogen atom and a carbonitrile group on one of the ring carbons introduces electronic and steric factors that influence the course of these reactions.

Nucleophilic Ring-Opening Reactions

Due to their inherent ring strain, aziridines are reactive substrates for ring-opening reactions with a variety of nucleophiles. wikipedia.org The non-activated nature of N-alkylated aziridines, such as this compound, means they are relatively stable and less reactive towards most nucleophiles compared to aziridines with electron-withdrawing groups on the nitrogen. clockss.orgnih.gov Activation, typically through the formation of an aziridinium (B1262131) ion, is often required to facilitate ring-opening. nih.gov Common nucleophiles that can open the aziridine ring include alcohols, amines, and carbon nucleophiles like organolithium and organocuprate reagents. wikipedia.org

The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect of its reactivity. In non-activated 2-substituted aziridines, the outcome of the ring-opening reaction is influenced by the nature of the substituent at the C2 position, as well as the electrophile and nucleophile involved. rsc.org For alkyl-substituted aziridines, nucleophilic attack often occurs at the less sterically hindered carbon atom. osaka-u.ac.jp For instance, reactions involving 2-ethyl-substituted aziridines have shown a preference for attack at the less hindered terminal position. osaka-u.ac.jp

The stereospecificity of these reactions is also a key feature. Ring-opening reactions of chiral aziridines have been observed to proceed with an inversion of configuration, which is strongly suggestive of an S_N2-type nucleophilic ring-opening pathway. osaka-u.ac.jp This stereochemical outcome is crucial for the synthesis of enantiopure compounds. osaka-u.ac.jpnih.gov

A study on the reaction of chiral aziridines demonstrated that the chirality was successfully transferred to the product without loss of enantiopurity, further supporting a stereospecific mechanism. osaka-u.ac.jp The table below summarizes the regioselective outcomes observed in the ring-opening of substituted aziridines.

| Aziridine Substituent | Nucleophile | Major Product | Regioselectivity |

| Aryl | Benzamide (via Ni-catalysis) | 4-Aryl dihydroisoquinolinone | Attack at benzylic C-N |

| Alkyl (e.g., ethyl) | Benzamide (via Ni-catalysis) | Product of attack at less hindered carbon | High regioselectivity |

| Indene-derived | Benzamide (via Ni-catalysis) | Product of benzylic C-N cleavage | Major isomer formed |

Table 1: Regioselectivity in Nickel-Catalyzed C-H Coupling of Benzamides with Aziridines. osaka-u.ac.jp

The mechanism of acid-catalyzed ring-opening of aziridines can exhibit characteristics of both S_N1 and S_N2 pathways, and the predominant pathway is influenced by the substitution pattern of the aziridine ring and the reaction conditions. libretexts.orgpressbooks.pub In an acid-catalyzed process, the aziridine nitrogen is first protonated, forming a more reactive aziridinium ion. nih.govlumenlearning.com

For asymmetrically substituted aziridines, the site of nucleophilic attack depends on the stability of the potential carbocation intermediates. libretexts.org If one of the carbon atoms is tertiary, the reaction tends to proceed through a more S_N1-like mechanism, where the nucleophile attacks the more substituted carbon due to the greater stabilization of the partial positive charge. pressbooks.pub Conversely, if the carbon atoms are primary or secondary, the reaction often follows an S_N2-like pathway, with the nucleophile attacking the less sterically hindered carbon. pressbooks.pub

The transition state in acid-catalyzed epoxide opening, a related reaction, is thought to have both S_N1 and S_N2 character. pressbooks.pub A similar hybrid transition state can be envisioned for aziridines, where there is significant carbocationic character, leading to nucleophilic attack at the more substituted carbon, while still maintaining an S_N2-like backside attack geometry. pressbooks.pub The kinetics of these reactions are influenced by the concentration of the acid catalyst and the nature of the nucleophile.

| Condition | Predominant Pathway | Site of Nucleophilic Attack | Rationale |

| Basic/Neutral | S_N2 | Less substituted carbon | Steric hindrance dominates. libretexts.org |

| Acidic (Primary/Secondary Carbons) | S_N2-like | Less substituted carbon | Backside attack on the protonated aziridinium ion. pressbooks.pub |

| Acidic (Tertiary Carbon) | S_N1-like | More substituted carbon | Stabilization of the partial positive charge at the tertiary center. pressbooks.pub |

Table 2: Mechanistic Pathways in Aziridine Ring Opening.

Electrophilic Transformations of the Aziridine Ring

While nucleophilic ring-opening is the most common mode of reactivity for aziridines, the nitrogen atom can also react with electrophiles. nih.gov N-substituted aziridines with electron-withdrawing groups on the carbons can undergo electrocyclic thermal or photochemical ring-opening to form azomethine ylides. wikipedia.org These ylides are 1,3-dipoles and can be trapped by suitable dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction often requires a Lewis acid catalyst. wikipedia.org

Carbonitrile Functional Group Reactivity

The carbonitrile (or nitrile) group (C≡N) is a versatile functional group that can undergo a variety of transformations. libretexts.org The carbon atom in a nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis Pathways to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to form carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comlibretexts.org This transformation can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comchemguide.co.uk

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.compressbooks.pub A water molecule then acts as a nucleophile, attacking the carbon. lumenlearning.compressbooks.pub Subsequent proton transfers lead to the formation of an amide intermediate. chemistrysteps.com Under continued heating in the presence of acid, the amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In base-catalyzed hydrolysis , a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. chemistrysteps.com Protonation of the resulting intermediate by water forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk

The enzymatic hydrolysis of nitriles also presents two main pathways. Nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which are then hydrolyzed to carboxylic acids by amidases. researchgate.netresearchgate.net

| Catalyst | Intermediate | Final Product (before workup) |

| Acid (e.g., HCl) | Amide | Carboxylic Acid + Ammonium Salt |

| Base (e.g., NaOH) | Amide | Carboxylate Salt + Ammonia |

Table 3: Products of Nitrile Hydrolysis.

Nucleophilic Substitution Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. While the nitrile group is generally less reactive than, for example, a carbonyl group, its reactivity can be enhanced, and it serves as a precursor for various functional groups. Reactions at the nitrile carbon typically involve the addition of a nucleophile across the carbon-nitrogen triple bond. libretexts.org

For instance, the reaction of nitriles with organometallic reagents like Grignard or organolithium reagents leads to the formation of an intermediate imine anion. libretexts.org This intermediate, upon aqueous work-up, is hydrolyzed to yield a ketone. libretexts.org Similarly, nucleophilic attack by hydride reagents can initiate reductive transformations (see Section 3.2.3).

In a broader context, the reaction of nitriles with thiol nucleophiles, such as cysteine, has been studied to understand their potential as covalent binders. nih.gov This reaction proceeds through a nucleophilic attack of the sulfur atom on the nitrile carbon, leading to a thioimidate intermediate. nih.gov The hybridization of the nitrile carbon changes from sp to sp2 during this process. nih.gov While specific studies on this compound are not detailed, the fundamental principles of nucleophilic addition to nitriles are applicable. libretexts.orgencyclopedia.pub The presence of the N-ethyl aziridine ring may influence the electronic properties and steric accessibility of the nitrile group compared to simpler alkyl nitriles.

Reductive Transformations of the Carbonitrile Group

The carbonitrile group of this compound can undergo reduction to afford primary amines or aldehydes, depending on the reducing agent and reaction conditions. These transformations are fundamental in synthetic chemistry for converting a nitrile into other valuable functional groups.

The complete reduction of a nitrile to a primary amine is effectively achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.org The first addition forms an imine anion, which is complexed with aluminum. libretexts.org This complex remains electrophilic enough to accept a second hydride, leading to a dianion intermediate that, upon protonation during aqueous work-up, yields the primary amine. libretexts.org For this compound, this would produce 1-ethylaziridine-2-methanamine.

Partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). libretexts.org DIBAL-H delivers a single hydride to the nitrile, forming an imine-aluminum complex. libretexts.org Unlike with LiAlH₄, a second hydride addition does not occur. libretexts.org Subsequent acidic aqueous work-up hydrolyzes the intermediate imine to furnish the corresponding aldehyde. libretexts.org

Table 1: Representative Reductive Transformations of Nitriles

| Reagent | Product Type | Mechanism Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Involves two successive hydride additions. libretexts.org |

Cycloaddition Reactions

The strained aziridine ring is capable of undergoing ring-opening reactions to form 1,3-dipolar species, which can then participate in cycloaddition reactions. nih.govuni-muenchen.de This reactivity provides a powerful pathway for the construction of five-membered heterocyclic rings.

Aziridines, particularly those with activating groups, can undergo thermal or photochemical ring-opening to form azomethine ylides. These ylides are 1,3-dipoles that readily react with various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered nitrogen-containing heterocycles. beilstein-journals.orgnih.gov While specific examples involving this compound are not prominent, the principle has been demonstrated with related systems. For instance, 2H-azirines, which can be formed from vinyl azides, photochemically open to nitrile ylides that undergo [3+2] cycloadditions. beilstein-journals.orgnih.gov

In a related process, the reaction of aziridines with nitriles in the presence of a Lewis acid like BF₃·Et₂O can lead to the synthesis of substituted imidazolines. researchgate.net This transformation proceeds via a formal [3+2] cycloaddition where the aziridine acts as the three-atom component and the nitrile serves as the two-atom component. researchgate.net The reaction is often efficient, proceeding quickly at room temperature for a variety of nitrile substrates. researchgate.net The ethyl group on the nitrogen and the cyano group at C-2 of this compound would be expected to influence the stability and reactivity of the intermediate azomethine ylide.

Table 2: Examples of [3+2] Cycloaddition Reactions with Aziridine Derivatives

| Aziridine Type | Dipolarophile | Catalyst/Conditions | Product |

|---|---|---|---|

| General Aziridines | Nitriles | BF₃·Et₂O | Imidazolines researchgate.net |

| 2H-Azirines (via Vinyl Azides) | Electron-deficient alkenes | Photochemical | Dihydropyrroles beilstein-journals.org |

The aziridine ring can act as an electrophile in intramolecular cyclization reactions when a suitable nucleophile is tethered elsewhere in the molecule. researchgate.net These reactions are powerful methods for constructing complex nitrogen-containing polycyclic systems. researchgate.net The success of such cyclizations often depends on the nature of the substituent on the aziridine nitrogen; N-H, N-alkyl, and N-aryl aziridines are generally effective substrates. researchgate.net

For example, aziridines containing a tethered π-nucleophile, such as an indole (B1671886) or a phenyl group, can undergo intramolecular Friedel-Crafts-type reactions to form new ring systems. researchgate.net While specific examples starting from this compound are scarce, related intramolecular cyclizations of 2-chloro-N-(3-oxoalkenyl)acetamides have been used to synthesize pyridin-2(1H)-ones. exlibrisgroup.com Furthermore, silyl (B83357) radicals generated from arylhydrosilanes can undergo intramolecular cyclization to produce silafluorenes, demonstrating the utility of intramolecular radical pathways. rsc.org The presence of the cyano group in this compound would activate the aziridine ring toward nucleophilic attack, potentially facilitating such intramolecular cyclizations.

Rearrangement Reactions of Cyanoaziridines

Cyanoaziridines, as strained heterocycles, are susceptible to various rearrangement reactions, often driven by the relief of ring strain. nih.gov These rearrangements can be initiated by thermal, photochemical, or catalytic means. One of the fundamental reactions of aziridines is the ring-opening to form zwitterionic intermediates, which can then rearrange or be trapped. uni-muenchen.de

For example, upon heating, certain aziridine derivatives can rearrange. The irradiation of some cyclic nitrones, which are related to aziridines, can yield aziridine intermediates that subsequently rearrange upon prolonged irradiation. researchgate.net More broadly, rearrangement reactions are common for strained ring systems adjacent to a developing positive charge, such as in carbocation rearrangements. youtube.comyoutube.commasterorganicchemistry.com While a hydride or alkyl shift is a possibility in related systems, the specific rearrangement pathways for this compound would be highly dependent on the reaction conditions and the specific intermediates formed. For instance, a Smiles rearrangement has been utilized in the synthesis of aliphatic nitriles from N-acyl (2-nitrophenyl)sulfonamides, showcasing a rearrangement process to form a nitrile. organic-chemistry.org

Stereochemical Aspects and Enantioselective Synthesis of 1 Ethylaziridine 2 Carbonitrile

Strategies for Enantiopure 1-Ethylaziridine-2-carbonitrile Synthesis and Resolution

Achieving an enantiomerically pure form of this compound is a significant synthetic goal, as the biological activity and synthetic utility of chiral molecules are often enantiomer-dependent. Two primary approaches are employed: asymmetric synthesis to directly form a single enantiomer, and resolution to separate a racemic mixture.

Asymmetric Synthesis: Modern organocatalysis offers a powerful method for the enantioselective synthesis of N-alkyl terminal aziridines. nih.gov A general, high-yielding protocol involves the enantioselective α-chlorination of an aldehyde, followed by reductive amination with ethylamine (B1201723) and subsequent intramolecular SN2 displacement to form the aziridine (B145994) ring. This approach allows for the rapid preparation of functionalized N-alkyl aziridines with high enantiomeric excess (ee), typically in the range of 88–94% ee. nih.gov This strategy is directly applicable to the synthesis of enantiopure this compound, starting from the appropriate aldehyde precursor.

Resolution of Racemic Mixtures: When a racemic mixture of this compound is produced, it must be separated, or "resolved," into its constituent enantiomers. libretexts.org The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic aziridine with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or (S)-mandelic acid. wikipedia.orglibretexts.org

The reaction yields a mixture of two diastereomeric salts (e.g., (R)-aziridine-(S)-acid and (S)-aziridine-(S)-acid). Because diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.orglibretexts.org Once a diastereomeric salt is isolated, the pure aziridine enantiomer can be recovered by treatment with a base to break the salt bond. A novel variation of this technique uses PEGylated resolving agents, which can form diastereomeric complexes that precipitate out of solution upon a change in temperature, offering an efficient separation method with good yields and the ability to recycle the resolving agent. nih.govresearchgate.net

| Resolution Method | Description | Key Features |

| Diastereomeric Salt Crystallization | Reaction of the racemic aziridine with a single enantiomer of a chiral acid to form diastereomeric salts, which are then separated by crystallization. wikipedia.orglibretexts.org | Widely used, depends on solubility differences, can be laborious. |

| PEGylated Resolving Agents | Formation of diastereomeric complexes with a PEGylated chiral agent, followed by temperature-induced phase transition and separation by filtration. nih.govresearchgate.net | Efficient, good yields (78-90%), allows for recovery and reuse of the resolving agent. |

Diastereoselective Control in Transformations Involving this compound

Transformations involving this compound where a new chiral center is created can proceed with diastereoselectivity. The existing stereocenter at the C2 position of the aziridine ring can influence the stereochemical outcome of the reaction. For instance, in nucleophilic ring-opening reactions, the approach of the nucleophile can be directed by the substituents on the ring.

The stereochemical configuration of the starting aziridine dictates the relative configuration of the product. The inherent strain and electronic nature of the aziridine ring, influenced by the N-ethyl and C2-carbonitrile groups, control the regioselectivity and stereoselectivity of such transformations. nih.gov In reactions of chiral aziridines, the goal is often to transfer the stereochemical information from the starting material to the product with high fidelity.

Nitrogen Inversion Dynamics in Aziridine-2-carbonitrile (B1606757) Systems

A defining characteristic of aziridines is the phenomenon of pyramidal inversion at the nitrogen atom, where the nitrogen and its substituents oscillate through a planar transition state. caltech.edu The energy barrier to this inversion is significantly higher in three-membered aziridine rings compared to acyclic amines, making it a slow process on the NMR timescale at room temperature for many substituted aziridines. rsc.orgbaranlab.org This slow inversion can lead to the existence of distinct, interconverting diastereomers known as invertomers. nih.gov

Elucidation of Energy Barriers to Nitrogen Inversion

The energy barrier to nitrogen inversion in aziridines is a critical parameter that determines their stereochemical stability. These barriers are influenced by the strain of the three-membered ring, which increases the energy of the planar transition state. scribd.com Computational and experimental studies, primarily using dynamic NMR spectroscopy, have quantified these barriers for various N-substituted aziridines. researchgate.netstackexchange.com

For a simple N-alkyl aziridine like N-ethylaziridine, the inversion barrier is significant. Studies on analogous compounds show that N-alkylation increases the barrier compared to the parent aziridine (N-H). The presence of a cyano group at the C2 position, being an electron-withdrawing group, further influences this barrier.

Table of Nitrogen Inversion Energy Barriers for Selected Aziridines Data based on computational and experimental studies of analogous systems.

| N-Substituent (R in N-R-aziridine) | Inversion Energy Barrier (kcal/mol) | Reference |

| H | 16.6 - 17.3 | scribd.comresearchgate.net |

| Methyl (Me) | 16.97 - 19.0 | stackexchange.comresearchgate.net |

| Ethyl (Et) | ~19.4 | scribd.com |

| Phenyl (Ph) | 8.91 - 11.7 | scribd.comresearchgate.net |

| Benzoyl (COPh) | 5.75 | researchgate.net |

| Chloro (Cl) | >21 | scribd.com |

The data indicates that the N-ethyl group in this compound would confer a relatively high inversion barrier, estimated to be around 19.4 kcal/mol. scribd.com This high barrier means that at room temperature, the nitrogen atom is configurationally stable, making it possible in principle to isolate individual invertomers if other ring substituents create diastereomeric forms. nih.gov

Impact of Substituents on Inversion Kinetics and Stereochemical Stability

The kinetics of nitrogen inversion and the resulting stereochemical stability are highly dependent on the nature of the substituents on both the nitrogen and carbon atoms of the aziridine ring.

N-Substituents: The electronic properties of the N-substituent are paramount. Electron-withdrawing groups that can delocalize the nitrogen lone pair via π-conjugation, such as phenyl or carbonyl groups, significantly lower the inversion barrier by stabilizing the planar transition state. scribd.comresearchgate.net Conversely, simple alkyl groups like ethyl lack this stabilizing effect and result in higher barriers. scribd.com

C-Substituents: Substituents on the ring carbons, such as the carbonitrile group in this compound, also play a role. The carbonitrile group is strongly electron-withdrawing, which affects the electronic character of the ring. While N-substituents that are electron-withdrawing through resonance lower the barrier, groups on the carbon that withdraw electron density inductively can have complex effects. Furthermore, steric interactions between the C-substituent and the N-substituent can influence the relative stability of the two possible invertomers (where the N-ethyl group is cis or trans to the C-carbonitrile group), potentially favoring one diastereomer over the other. caltech.edursc.org

Solvent Effects: The inversion rate can also be affected by the solvent. Protic solvents that can form hydrogen bonds with the nitrogen's lone pair can stabilize the ground state relative to the transition state, thereby increasing the energy barrier to inversion. caltech.edu

Computational Chemistry and Theoretical Studies on 1 Ethylaziridine 2 Carbonitrile

Quantum Chemical Modeling of Conformational Preferences and Energetics

The conformational landscape of aziridine (B145994) derivatives is a key determinant of their chemical behavior. For the parent compound, aziridine-2-carbonitrile (B1606757), extensive ab initio computations have been performed to characterize the relative energies of its conformers. mst.edu These studies reveal the existence of two primary diastereomers: a cis-isomer, where the hydrogen on the nitrogen atom and the cyano group are on the same side of the aziridine ring, and a trans-isomer, where they are on opposite sides. mst.edu

In the case of 1-Ethylaziridine-2-carbonitrile, the hydrogen on the nitrogen is replaced by an ethyl group. This substitution introduces additional conformational flexibility due to the rotation around the N-C bond of the ethyl group. The two primary conformers would be the cis- and trans-isomers with respect to the orientation of the ethyl group and the cyano group.

Theoretical calculations, such as those employing Møller-Plesset perturbation theory (MP2) and coupled-cluster methods [CCSD(T)], are essential for determining the optimized geometries and relative energies of these conformers and the transition states that connect them. mst.edu For aziridine-2-carbonitrile, the electronic energy separation between the trans and cis isomers was determined to be 3.62 kJ mol⁻¹, with the cis-isomer being more stable. mst.edu The substitution of the N-hydrogen with an ethyl group is expected to influence this energy difference due to steric and electronic effects.

Table 1: Illustrative Conformational Analysis Data for this compound

This interactive table provides hypothetical relative energies for the conformers of this compound, calculated at a high level of theory.

| Conformer | Method | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| cis-1-Ethylaziridine-2-carbonitrile | CCSD(T)/aug-cc-pVTZ | 0.00 | 3.5 |

| trans-1-Ethylaziridine-2-carbonitrile | CCSD(T)/aug-cc-pVTZ | 4.20 | 2.8 |

| Transition State | CCSD(T)/aug-cc-pVTZ | 78.50 | 1.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. It serves to demonstrate the type of information obtained from quantum chemical modeling.

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and predicting the reactivity of molecules like this compound. nih.govresearchgate.net Key insights can be gained by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, making the ring carbons more susceptible to nucleophilic attack.

Various reactivity descriptors derived from DFT calculations can provide a quantitative measure of reactivity. nih.gov These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A global measure of electrophilic character.

Table 2: Hypothetical DFT-Derived Reactivity Descriptors for this compound

This interactive table presents hypothetical values for DFT-derived reactivity descriptors, which are used to predict the chemical behavior of the molecule.

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -7.5 | Electron-donating ability |

| LUMO Energy | -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.7 | Chemical reactivity/stability |

| Chemical Potential (μ) | -4.15 | Electron escaping tendency |

| Hardness (η) | 3.35 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.57 | Propensity to accept electrons |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar molecules.

The molecular electrostatic potential (MESP) surface is another valuable tool from DFT that visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netbiointerfaceresearch.com For this compound, the MESP would likely show a negative potential around the nitrogen atom and the nitrile group, and a positive potential around the ring carbons, consistent with their electrophilic character.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving aziridines. nih.gov The high ring strain of the aziridine ring in this compound makes it susceptible to ring-opening reactions, which are of significant synthetic interest.

Theoretical studies can map out the potential energy surface (PES) for various reaction pathways. nih.gov This involves locating the transition state (TS) structures, which are first-order saddle points on the PES, and calculating the activation energies. nih.gov For nucleophilic ring-opening reactions of this compound, DFT calculations can be used to model the attack of a nucleophile on one of the ring carbons. These calculations can predict the regioselectivity and stereoselectivity of the reaction by comparing the activation barriers for different pathways. mdpi.com

For instance, the reaction with a nucleophile could proceed via an Sₙ2-type mechanism, leading to inversion of stereochemistry at the attacked carbon. Computational modeling can help determine whether the nucleophile will preferentially attack the carbon adjacent to the nitrile group (C2) or the other ring carbon (C3), and how the ethyl group on the nitrogen influences this selectivity.

Table 3: Illustrative Activation Energies for a Hypothetical Ring-Opening Reaction

This interactive table shows hypothetical activation energies for the nucleophilic attack at the two different carbon atoms of the aziridine ring.

| Reaction Pathway | Attacked Carbon | Activation Energy (kcal/mol) |

| Path A | C2 (adjacent to CN) | 15.2 |

| Path B | C3 | 20.5 |

Note: This data is for a hypothetical reaction and serves to illustrate how theoretical calculations can predict reaction outcomes.

Application of Machine Learning in Aziridine Chemical Space and Predictive Chemistry

These predictive models can learn complex relationships between the structure of the aziridine, the reagents, the reaction conditions, and the resulting product and yield. youtube.comchemrxiv.org For example, an ML model could be developed to predict the regioselectivity of ring-opening reactions for a diverse set of N-substituted aziridine-2-carbonitriles. chemrxiv.org

The development of such models typically involves several steps:

Data Curation: Assembling a large and diverse dataset of aziridine reactions from literature and experimental results.

Featurization: Representing the molecules and reaction conditions as numerical inputs (descriptors) that the ML model can understand. These can range from simple structural fingerprints to more complex quantum chemical descriptors.

Model Training: Using algorithms such as neural networks or gradient boosting to learn the patterns in the training data.

Model Validation: Assessing the predictive power of the model on a separate test set of data.

Advanced Applications in Materials and Polymer Science

Polymerization of Aziridine-2-carbonitrile (B1606757) Derivatives

The polymerization of aziridine (B145994) derivatives, including 1-Ethylaziridine-2-carbonitrile, offers a versatile platform for the synthesis of a wide range of functional polymers. The inherent ring strain of the aziridine ring (approximately 26-27 kcal/mol) makes it susceptible to ring-opening polymerization (ROP), which can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aziridine ring. clockss.org

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing aziridines. acs.orgacs.org The process is typically initiated by electrophilic species such as Brønsted or Lewis acids. mdpi.com For N-substituted aziridines, CROP can lead to the formation of linear poly(N-substituted)ethylenimines. acs.orgacs.org The polymerization of N-tert-butyl aziridine, for instance, can proceed in a "temporarily living" manner, where the rate of termination is significantly slower than propagation. capes.gov.br The kinetics of CROP can be influenced by factors such as the initiator, solvent, and monomer structure. For example, the CROP of N-benzylaziridines initiated by tris(pentafluorophenyl)borane (B72294) proceeds via activated chain end intermediates. rsc.org

The polymerization of 2-oxazolines, which are structurally related to aziridines, has also been extensively studied and provides insights into CROP mechanisms. rsc.orgresearchgate.net Rare-earth metal triflates have been shown to be efficient initiators for the CROP of 2-oxazolines, exhibiting higher catalytic efficiency than traditional initiators like methyl tosylate. rsc.org Furthermore, photoinitiated CROP of cyclic monomers like octamethylcyclotetrasiloxane (B44751) has been demonstrated, offering advantages such as high reaction rates and spatiotemporal control. mdpi.com

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Living Polymerization

While unsubstituted aziridine polymerizes exclusively through a cationic mechanism, N-substituted aziridines with electron-withdrawing groups can undergo anionic ring-opening polymerization (AROP). rsc.org This is because the electron-withdrawing group activates the aziridine ring towards nucleophilic attack and deactivates the nitrogen lone pair in the resulting polymer, preventing branching reactions. rsc.orgmdpi.com

The AROP of N-sulfonyl aziridines has been a focus of research as a route to linear polyethyleneimine (PEI). acs.orgacs.org This polymerization can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity (typically less than 1.1). acs.orgacs.org The living nature of the polymerization has been confirmed through chain extension experiments and the synthesis of block copolymers. rsc.org The kinetics of AROP are influenced by the solvent polarity and the counter-ion. rsc.orgrsc.org For instance, the polymerization speed is higher in more solvating solvents like DMSO and DMF. rsc.org

A challenge with poly(N-sulfonylaziridines) is their poor solubility, which can be overcome by creating random copolymers of different N-sulfonyl aziridines. acs.orgacs.org Another approach involves using alternative activating groups, such as the tert-butyloxycarbonyl (Boc) group, which can also enable AROP of aziridines. mdpi.com However, the resulting poly(BocAz) also suffers from poor solubility, limiting the achievable molecular weight. mdpi.com

Controlled Polymerization Techniques for Aziridine-Based Materials

Controlled polymerization techniques are crucial for synthesizing well-defined polymers with specific architectures and functionalities. nih.gov For aziridine-based materials, both controlled radical polymerization and ring-opening polymerization methods have been explored. nih.gov

Atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are widely used controlled radical polymerization techniques due to their versatility and mild reaction conditions. nih.govsigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

In the context of ring-opening polymerization, living anionic polymerization of activated aziridines provides excellent control over the polymer architecture. rsc.org The living nature of this polymerization allows for the synthesis of block copolymers and other complex structures. acs.orgacs.org The choice of initiator and reaction conditions plays a significant role in achieving controlled polymerization. For example, bifunctional initiators can be used to synthesize triblock copolymers. rsc.org

The table below summarizes the key features of different polymerization methods for aziridine derivatives.

| Polymerization Method | Key Features | Resulting Polymer Structure | References |

| Cationic Ring-Opening Polymerization (CROP) | Initiated by electrophiles; can be "temporarily living". | Branched or linear polyamines. | acs.orgacs.orgcapes.gov.brrsc.org |

| Anionic Ring-Opening Polymerization (AROP) | Requires N-activating groups; can be living. | Linear polyamines. | acs.orgacs.orgrsc.orgmdpi.com |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Allows for precise control over polymer architecture. | Well-defined functional polymers. | nih.govsigmaaldrich.com |

Post-Polymerization Modification and Cross-linking Strategies

Post-polymerization modification is a powerful strategy for introducing a wide range of functionalities into polymers that may not be compatible with the polymerization conditions. cmu.edu This approach allows for the synthesis of a "scaffold" polymer which is then functionalized in a subsequent step. nih.gov

For polymers derived from this compound, the nitrile group serves as a versatile handle for various chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up a vast chemical space for creating functional materials.

Cross-linking is another critical post-polymerization strategy to enhance the mechanical and thermal properties of polymers. Polyfunctional aziridines are effective cross-linkers for polymers containing carboxyl groups, such as acrylic emulsions and polyurethane dispersions. polyaziridine.commillstonedurbax.com The reaction between the aziridine ring and the carboxylic acid occurs at room temperature, making it a convenient cross-linking method. millstonedurbax.comresearchgate.net This cross-linking improves properties such as water and chemical resistance, abrasion resistance, and adhesion. polyaziridine.commillstonedurbax.com

The nitrile groups within the polymer can also participate in cross-linking reactions. For instance, nitrile-functionalized pyrazines have been shown to be highly effective cross-linking units, leading to thermally stable networks. nih.gov

The table below outlines some post-polymerization modification and cross-linking strategies for polymers containing aziridine and nitrile functionalities.

| Functional Group | Modification/Cross-linking Strategy | Resulting Functionality/Property | References |

| Nitrile | Hydrolysis | Carboxylic Acid | |

| Nitrile | Reduction | Amine | |

| Nitrile | Reaction with organometallics | Ketone | |

| Nitrile | Cyclotrimerization | Triazine network (cross-linked) | |

| Aziridine | Reaction with carboxylic acids | Cross-linked network | polyaziridine.commillstonedurbax.comresearchgate.net |

Development of Novel Functional Polymeric Materials and Resins

The polymerization and subsequent modification of this compound and related monomers pave the way for the development of a wide array of novel functional polymeric materials and resins. The ability to precisely control the polymer architecture and introduce various functional groups allows for the tailoring of material properties for specific applications.

Polymers with a high density of amine groups, such as polyethyleneimine (PEI), are valuable for applications like gene transfection, CO2 capture, and antimicrobial surfaces. acs.orgacs.org The controlled polymerization of aziridine derivatives offers a route to well-defined linear PEI and its derivatives, which can exhibit improved performance in these applications. acs.orgacs.org

The incorporation of nitrile groups into the polymer backbone provides a platform for creating materials with unique properties. For example, nitrile-containing polymers can be used to develop superhydrophobic coatings with excellent stability and corrosion resistance. acs.org The nitrile groups can also be utilized to create cross-linked materials with high thermal stability. nih.gov

Furthermore, the development of polymeric aziridine cross-linkers has led to safer and more sustainable coating systems. covestro.com These polymeric cross-linkers offer the high reactivity and performance of traditional aziridines but with reduced toxicity. covestro.com These materials find use in a variety of applications, including inks, adhesives, and coatings for wood, leather, and protective films. polyaziridine.compolyaziridineglobal.com

The versatility of aziridine-based chemistry allows for the creation of materials with tunable mechanical properties, such as slide-ring gels that exhibit softness, elasticity, and toughness. nih.gov These materials are formed by cross-linking polymers with ring-shaped molecules, allowing for a unique sliding mechanism that dissipates stress and enhances fracture energy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.